PknB-IN-2

PknB inhibition Mycobacterium tuberculosis IC50

PknB-IN-2 (also known as Compound is a small-molecule inhibitor of the essential Mycobacterium tuberculosis serine/threonine-protein kinase PknB. It is an indole-containing compound with the molecular formula C28H32N2O4 and a molecular weight of 460.56 g/mol.

Molecular Formula C28H32N2O4
Molecular Weight 460.6 g/mol
Cat. No. B15568409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePknB-IN-2
Molecular FormulaC28H32N2O4
Molecular Weight460.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H32N2O4/c1-20-12-13-25-24(14-20)26(21-8-4-2-5-9-21)27(22-10-6-3-7-11-22)30(25)16-23(34)15-29-28(17-31,18-32)19-33/h2-14,23,29,31-34H,15-19H2,1H3
InChIKeyRRABSVSVBDUTFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PknB-IN-2: A Structurally Defined Inhibitor of Mycobacterium tuberculosis PknB for Antimicrobial Research


PknB-IN-2 (also known as Compound 10) is a small-molecule inhibitor of the essential Mycobacterium tuberculosis serine/threonine-protein kinase PknB [1]. It is an indole-containing compound with the molecular formula C28H32N2O4 and a molecular weight of 460.56 g/mol . PknB-IN-2 has been characterized for its enzyme inhibition activity and whole-cell antimycobacterial efficacy against both avirulent (H37Ra) and virulent (H37Rv) M. tuberculosis strains [1].

Why PknB-IN-2 Cannot Be Interchanged with Other In-Class PknB Inhibitors Without Experimental Validation


PknB inhibitors exhibit highly variable chemotypes and binding modes, leading to significant discrepancies between enzyme inhibition (IC50) and whole-cell antibacterial activity (MIC). As demonstrated with the direct comparator PknB-IN-1 (Compound 2), minor structural modifications within the same indole-containing scaffold alter enzyme potency, while compounds with anti-tubercular activity (e.g., Compound 4) may completely lack PknB inhibition, indicating off-target effects [1]. Furthermore, in silico binding studies reveal that stereoisomers of PknB-IN-2 and its analogs can adopt distinct interactions with the PknB catalytic loop and hinge region, resulting in differing predicted binding free energies [1][2]. Therefore, substituting PknB-IN-2 with a structural analog without confirmatory biochemical and microbiological assays risks selecting a compound with inferior or entirely divergent biological activity.

PknB-IN-2: Direct Comparative Evidence for Differentiated Selection Over Closest Analogs


PknB-IN-2 Demonstrates Improved Enzymatic Potency Compared to the Direct Structural Analog PknB-IN-1

PknB-IN-2 (Compound 10) exhibits a 16% improvement in enzyme inhibition potency over its closest structural analog, PknB-IN-1 (Compound 2), in the same in vitro assay. Both compounds are indole-containing PknB inhibitors identified from the same virtual screening campaign [1]. The IC50 for PknB-IN-2 is 12.1 μM, while the IC50 for PknB-IN-1 is 14.4 μM, demonstrating that PknB-IN-2 is the more potent enzyme inhibitor of the two leads from this study [1].

PknB inhibition Mycobacterium tuberculosis IC50

PknB-IN-2 Retains Equivalent Whole-Cell Antimycobacterial Activity Despite Differentiated Enzyme Potency

Despite its improved enzyme inhibition, PknB-IN-2 maintains an equivalent whole-cell antimycobacterial potency to its direct analog PknB-IN-1, both yielding a Minimum Inhibitory Concentration (MIC) of 6.2 μg/mL against the virulent M. tuberculosis H37Rv strain [1]. This distinguishes PknB-IN-2 from another active compound in the same study, Compound 4, which exhibited a weaker MIC of 12.5 μg/mL and, critically, showed no direct PknB inhibition (IC50 >128 μM), confirming its anti-tubercular activity arises from an off-target mechanism [1].

Antimycobacterial activity MIC M. tuberculosis H37Rv

PknB-IN-2 Exhibits Comparable Enzyme Potency to the Established PknB Inhibitor Mitoxantrone

PknB-IN-2 demonstrates an enzyme inhibition potency in the same order of magnitude as mitoxantrone, a known PknB inhibitor used as a reference in the primary study. The IC50 for PknB-IN-2 is 12.1 μM, compared to an IC50 of 7.3 μM for mitoxantrone under identical assay conditions [1]. This places PknB-IN-2 within a 1.7-fold range of an established PknB inhibitor, providing a benchmark for its biochemical activity.

PknB inhibition Mitoxantrone Reference compound

PknB-IN-2 Belongs to a Class of PknB Inhibitors with Potential for Selectivity Over Mammalian Kinases

The kinase domain of M. tuberculosis PknB shares low sequence homology with human kinases, suggesting a potential for selective inhibition of the bacterial target . While direct selectivity panel data for PknB-IN-2 are not available, the broader class of optimized PknB inhibitors has been shown to achieve potent inhibition of PknB (Ki < 5 nM) and its paralog PknA while minimizing off-target activity against mammalian kinases like CDK2 (selectivity > 74-fold for certain analogs) [1]. The indole-containing scaffold of PknB-IN-2, with its distinct binding mode involving interactions with the catalytic loop and DFG motif [2], provides a foundation for developing selective antimycobacterial agents.

Kinase selectivity PknB Mammalian kinases

Recommended Research and Procurement Applications for PknB-IN-2 Based on Comparative Evidence


Lead Optimization and Medicinal Chemistry Campaigns Targeting PknB

PknB-IN-2 is optimally used as a starting scaffold for structure-activity relationship (SAR) studies aimed at improving PknB inhibition potency and selectivity. Its 12.1 μM IC50 and 6.2 μg/mL MIC [1] provide a quantifiable baseline for evaluating analogs. The compound's indole core and binding mode, characterized by hydrogen bonds to the catalytic loop (Ala142) and DFG motif (Asp156) [2], offer defined vectors for chemical modification to enhance target engagement.

Mechanistic Studies of M. tuberculosis Growth Inhibition

PknB-IN-2 serves as a valuable tool for dissecting the role of PknB in mycobacterial cell division and growth. Its combination of on-target enzyme inhibition (IC50 12.1 μM) and whole-cell activity (MIC 6.2 μg/mL) [1] makes it suitable for experiments correlating target engagement with phenotypic outcomes, in contrast to compounds like Compound 4, which are bactericidal through off-target mechanisms [1].

Comparative Control for Validating Novel PknB Inhibitor Hits

PknB-IN-2 is an ideal comparator or positive control for validating new PknB inhibitor hits from high-throughput or virtual screening campaigns. Its well-characterized activity against both avirulent (H37Ra) and virulent (H37Rv) strains [1] ensures consistent performance, while its biochemical profile offers a benchmark for assessing the potency and on-target activity of newly identified compounds.

Probing PknB Kinase Dynamics via In Silico and Biophysical Methods

The availability of detailed molecular dynamics simulation data for PknB-IN-2, including binding free energy calculations (ΔGPBSA/ΔGGBSA) and interaction fingerprints with the PknB active site [2], supports its use in computational chemistry studies. Researchers can employ PknB-IN-2 to calibrate docking workflows, validate new scoring functions, or serve as a reference ligand in free energy perturbation (FEP) calculations.

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